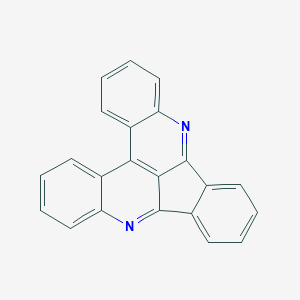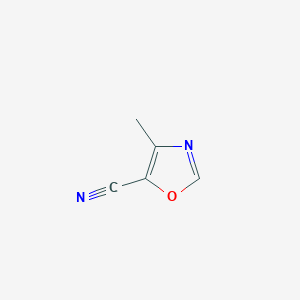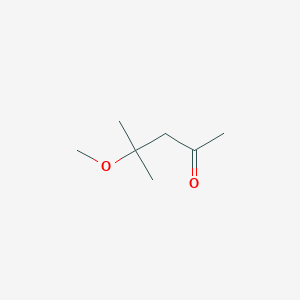
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine (also known as CBI) is a polycyclic aromatic hydrocarbon that has attracted attention from researchers due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CBI is not fully understood, but it is believed to interact with DNA and other cellular components, leading to changes in gene expression and cellular function. CBI has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. Additionally, CBI has been studied for its potential anti-inflammatory and antioxidant activities.
Efectos Bioquímicos Y Fisiológicos
CBI has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. CBI has also been studied for its potential neuroprotective effects and its ability to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBI in lab experiments is its unique chemical structure and potential biological activities, making it a promising candidate for drug discovery and development. However, CBI is also known to be toxic and can pose risks to researchers working with the compound. Proper safety protocols and precautions should be taken when handling CBI in lab experiments.
Direcciones Futuras
Future research on CBI should focus on further exploring its potential applications in various fields such as drug discovery, material science, and optoelectronics. Additionally, more studies are needed to fully understand the mechanism of action of CBI and its potential biological activities. Further research should also investigate the potential toxicity of CBI and its derivatives, as well as develop safer and more efficient synthesis methods for the compound.
Métodos De Síntesis
CBI can be synthesized through a multi-step process involving the use of various reagents and catalysts. One of the most common methods involves the reaction of 2-aminobenzophenone with 1,2-dibromotetrafluoroethane in the presence of a palladium catalyst. This reaction results in the formation of a CBI intermediate, which can be further modified to obtain the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Aplicaciones Científicas De Investigación
CBI has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and material science. CBI derivatives have been synthesized and used as organic semiconductors in electronic devices such as field-effect transistors and solar cells. CBI-based materials have also been investigated for their use in light-emitting diodes and photovoltaic devices. In addition, CBI has been studied for its potential use in drug discovery and development due to its unique chemical structure and potential biological activities.
Propiedades
Número CAS |
193-40-8 |
|---|---|
Nombre del producto |
Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine |
Fórmula molecular |
C22H12N2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
9,23-diazahexacyclo[14.7.1.02,7.08,24.010,15.017,22]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-2-8-14-13(7-1)21-20-19(15-9-3-5-11-17(15)23-21)16-10-4-6-12-18(16)24-22(14)20/h1-12H |
Clave InChI |
KYKPQGNQCUTHNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)


![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)

![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)






